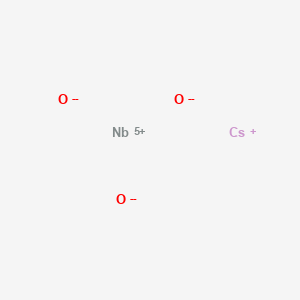

Cesium niobium oxide (CsNbO3)

Übersicht

Beschreibung

Cesium niobium oxide is a perovskite oxide with the chemical formula CsNbO3. This compound is known for its unique structural, electronic, and optical properties, making it a subject of interest in various scientific research fields. Cesium niobium oxide is a semiconductor with a wide direct band gap of 1.95 eV at ambient pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cesium niobium oxide can be synthesized using solid-state reaction methods. The typical procedure involves mixing stoichiometric amounts of cesium carbonate (Cs2CO3) and niobium pentoxide (Nb2O5) powders. The mixture is then calcined at high temperatures, usually around 900-1000°C, in an oxygen-rich atmosphere to form the desired perovskite structure .

Industrial Production Methods

While specific industrial production methods for cesium niobium oxide are not well-documented, the solid-state reaction method described above is scalable and can be adapted for larger-scale production. The key factors in industrial production would include maintaining precise stoichiometry, temperature control, and an oxygen-rich environment to ensure the formation of high-purity cesium niobium oxide.

Analyse Chemischer Reaktionen

Types of Reactions

Cesium niobium oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, altering its electronic properties.

Reduction: Reduction reactions can modify the oxidation state of niobium, impacting the material’s conductivity and other properties.

Common Reagents and Conditions

Oxidation: Typically involves exposure to oxygen or other oxidizing agents at elevated temperatures.

Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of niobium, while reduction can result in lower oxidation states. Substitution reactions can produce a variety of doped perovskite structures with modified properties .

Wissenschaftliche Forschungsanwendungen

Cesium niobium oxide has a wide range of scientific research applications, including:

Optoelectronics: Due to its wide band gap and stable dielectric properties, it is used in sensors and other optoelectronic devices.

Energy Harvesting: The material’s thermoelectric properties make it a candidate for converting waste heat into electrical energy.

Memory and Spintronic Devices: Its perovskite structure is suitable for applications in memory storage and spintronic devices.

Catalysis: The compound’s unique surface properties can be exploited in catalytic reactions for chemical synthesis.

Wirkmechanismus

The mechanism by which cesium niobium oxide exerts its effects is primarily related to its electronic structure and band gap. The wide band gap allows for efficient electron-hole pair generation, which is crucial for optoelectronic applications. The material’s stability under high pressure and temperature conditions also contributes to its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cesium titanium oxide (CsTiO3)

- Cesium tantalum oxide (CsTaO3)

- Strontium niobium oxide (SrNbO3)

Uniqueness

Cesium niobium oxide is unique due to its combination of a wide band gap, stability under high pressure, and versatile electronic properties. Compared to similar compounds, it offers a balance of optical, electronic, and mechanical properties that make it suitable for a broader range of applications .

Eigenschaften

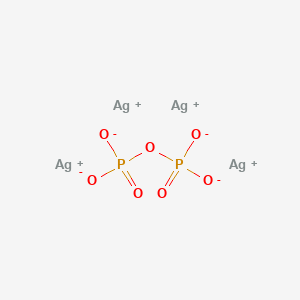

IUPAC Name |

cesium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.Nb.3O/q+1;+5;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPWUBNRQPUFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Nb+5].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsNbO3 | |

| Record name | caesium niobate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923456 | |

| Record name | Caesium niobium(5+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12053-66-6 | |

| Record name | Cesium niobium oxide (CsNbO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium niobium oxide (CsNbO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caesium niobium(5+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)

![sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-[(3-chloro-1-oxido-1,2,4-benzotriazin-1-ium-7-carbonyl)amino]benzenesulfonate](/img/structure/B79808.png)